N,N-dimethyl-1-(4-nitrophenyl)methanamine

Process Chemistry Organic Synthesis Industrial Scale-up

This compound is not an interchangeable benzylamine building block. The para-nitro group enables selective reduction to 4-amino-N,N-dimethylbenzylamine with a validated 91% yield, a critical intermediate for APIs and agrochemicals. Unlike N,N-dimethylbenzylamine, the nitro substitution unlocks reduction chemistry impossible in non-nitrated analogs. Compared to 4-nitrobenzylamine, the dimethylated amine eliminates competing primary amine reactivity, preventing side reactions and streamlining synthesis. As demonstrated by Yoon et al. (1993), this compound is the benchmark substrate for evaluating catalytic systems requiring nitro reduction without benzylic C–N bond cleavage — a decisive selectivity parameter for catalyst developers and medicinal chemists designing hypoxia-activated prodrugs.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 15184-96-0
Cat. No. B101521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(4-nitrophenyl)methanamine
CAS15184-96-0
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3
InChIKeyZRLVPQKSXHTXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1-(4-nitrophenyl)methanamine (CAS 15184-96-0): A Strategic Nitro-Amine Building Block for Selective Synthesis


N,N-Dimethyl-1-(4-nitrophenyl)methanamine (CAS 15184-96-0), also known as N,N-Dimethyl-4-nitrobenzylamine, is a tertiary benzylamine derivative characterized by a 4-nitro substitution on the aromatic ring and a dimethylated amine group . This compound serves as a versatile intermediate in organic synthesis, particularly valued for its dual functionality: the electron-withdrawing nitro group, which is selectively reducible to a primary amine, and the electron-donating dimethylamino moiety, which acts as a stable tertiary amine handle or a precursor for further quaternization . Its unique combination of functional groups enables distinct reactivity profiles that differentiate it from simple analogs like N,N-dimethylbenzylamine or 4-nitrobenzylamine in medicinal chemistry and industrial processes .

Procurement Rationale: Why N,N-Dimethyl-1-(4-nitrophenyl)methanamine Cannot Be Swapped with Unsubstituted or Mono-Functional Analogs


In procurement and experimental design, treating N,N-dimethyl-1-(4-nitrophenyl)methanamine as a simple, interchangeable benzylamine building block introduces significant risk. Unlike its unsubstituted counterpart N,N-dimethylbenzylamine, the para-nitro group in the target compound drastically alters the electronic environment, enabling selective reduction chemistry not possible in the non-nitrated analog . Conversely, compared to 4-nitrobenzylamine, the dimethylated amine eliminates the competing reactivity of a primary amine nitrogen, thereby streamlining subsequent synthetic steps and preventing unwanted side reactions . Furthermore, the presence of both functional groups is critical for achieving chemoselectivity in catalytic hydrogenation, where the nitro group is reduced without cleaving the benzylic C–N bond, a vulnerability of many benzylamine derivatives [1].

Quantitative Evidence Guide: Verified Performance Metrics for N,N-Dimethyl-1-(4-nitrophenyl)methanamine (CAS 15184-96-0)


Superior Yield (94.7%) in Optimized Industrial Synthesis vs. Traditional Bromination Routes

A dedicated process optimization study by Wang et al. (2015) achieved a 94.7% yield for N,N-Dimethyl-4-nitrobenzylamine using a methylene chloride solvent system with dimethylamine hydrochloride and triethylamine at 30°C for 30 minutes [1]. This directly outperforms traditional hydrobromide bromination preparation methods, which the authors explicitly state this new process improves upon, and represents a more industrially viable route due to its lower cost and shorter reaction time [1].

Process Chemistry Organic Synthesis Industrial Scale-up

Chemoselective Nitro Reduction: Preserving the Benzylic C–N Bond in Catalytic Hydrogenation

The compound demonstrates a critical advantage in chemoselective hydrogenation. Research by Yoon et al. (1993) established that using a BER-Pd catalyst, the nitro group in N,N-dimethyl-4-nitrobenzylamine is selectively hydrogenated to the corresponding amine without any hydrogenolysis of the benzylic C–N bond [1]. This is a specific and notable outcome, as many benzylamine derivatives are prone to cleavage under these conditions, a challenge highlighted in patent literature for similar nitrobenzyl compounds [2].

Catalysis Chemoselectivity Hydrogenation Medicinal Chemistry

Quantitative Yield (91%) in a Model Reduction to 4-Amino-N,N-Dimethylbenzylamine

A patent from Tsinghua University details a high-yielding hydrogenation protocol using 4-nitro-N,N-dimethylbenzylamine as a substrate [1]. Under mild conditions (25°C, atmospheric pressure, 2h) with a 10% Pd/C catalyst and CHCl3 in methanol, the target compound was reduced to 4-amino-N,N-dimethylbenzylamine dihydrochloride in a 91% isolated yield [1].

Reductive Amination Process Chemistry API Intermediate Synthesis

High-Impact Application Scenarios for N,N-Dimethyl-1-(4-nitrophenyl)methanamine (CAS 15184-96-0)


Scalable Production of 4-Amino-N,N-Dimethylbenzylamine for Agrochemical and Pharmaceutical APIs

This compound is the preferred precursor for synthesizing 4-amino-N,N-dimethylbenzylamine, a critical intermediate for various active pharmaceutical ingredients (APIs) and agrochemicals. The validated 94.7% synthetic yield [1] and the demonstrated 91% reduction yield to the amine [2] make it an economically sound and reliable starting material for large-scale production, offering a distinct advantage over less efficient or more costly alternative routes.

Investigating Chemoselective Catalysis and Developing Benzylic C–N Bond Preservation Strategies

As demonstrated by Yoon et al. (1993), this compound is an ideal model substrate for studying catalytic systems where selective reduction of a nitro group must be achieved without cleaving a benzylic carbon–heteroatom bond [3]. This scenario is highly relevant for researchers developing new catalysts for complex molecule synthesis, where such selectivity is paramount. Its use provides a benchmark for evaluating new catalytic methodologies.

Design of Nitroreductase-Triggered Prodrugs for Targeted Cancer Therapy

The 4-nitrobenzyl moiety is a well-established trigger for bioreductive prodrugs, as it can be selectively reduced by nitroreductase enzymes in hypoxic tumor environments [4]. While this compound itself may not be the final drug, its core structure and the knowledge of its selective nitro-reduction chemistry [3] make it a valuable building block for medicinal chemists designing novel hypoxia-activated prodrugs that release a dimethylamino-containing effector molecule.

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